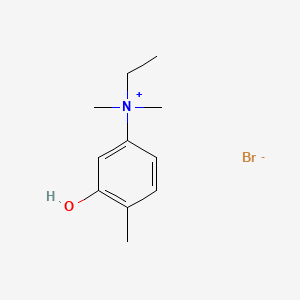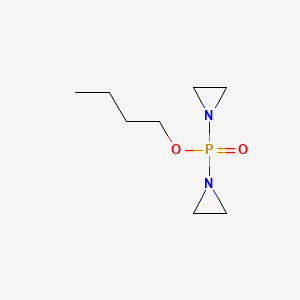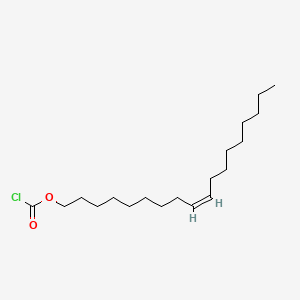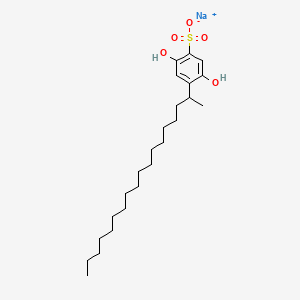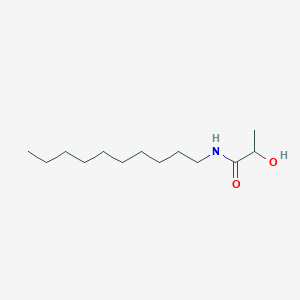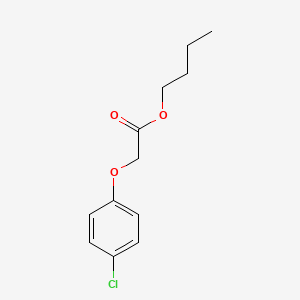
Butyl (4-chlorophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (4-chlorophenoxy)acetate is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl (4-chlorophenoxy)acetate can be synthesized through the esterification of (4-chlorophenoxy)acetic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of butanol, and water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more advanced techniques, such as reactive distillation or membrane reactors. These methods enhance the efficiency of the esterification process and improve the yield of the desired product. For example, a membrane reactor using an Amberlyst-15 catalyst has been shown to achieve a high conversion rate of n-butanol to butyl acetate .
Análisis De Reacciones Químicas
Types of Reactions
Butyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (4-chlorophenoxy)acetic acid and butanol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Hydrolysis: (4-chlorophenoxy)acetic acid and butanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
Aplicaciones Científicas De Investigación
Butyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of butyl (4-chlorophenoxy)acetate is primarily related to its structural similarity to auxins, a class of plant hormones. When applied to plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. This makes it effective as a herbicide. The compound targets specific molecular pathways involved in plant growth regulation, such as the auxin signaling pathway .
Comparación Con Compuestos Similares
Butyl (4-chlorophenoxy)acetate can be compared with other similar compounds, such as:
(4-chlorophenoxy)acetic acid: The parent compound, which lacks the butyl ester group.
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but with two chlorine atoms on the phenyl ring.
Mecoprop: Another phenoxy herbicide with a methyl group attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, volatility, and overall effectiveness as a herbicide compared to its parent compound and other similar herbicides .
Propiedades
Número CAS |
52716-17-3 |
|---|---|
Fórmula molecular |
C12H15ClO3 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
butyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-8-15-12(14)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3 |
Clave InChI |
GZKDUBJVOZXJOU-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)COC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


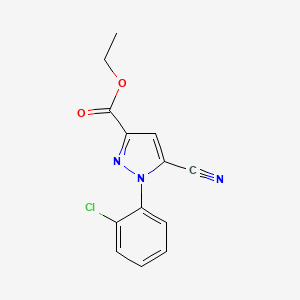
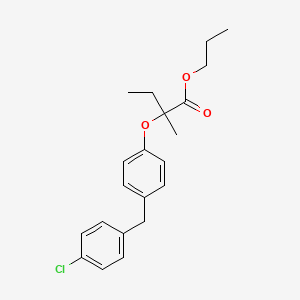
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)
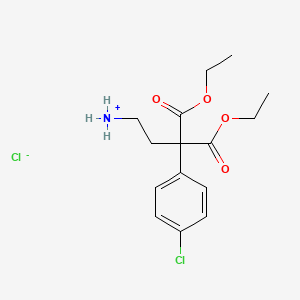
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
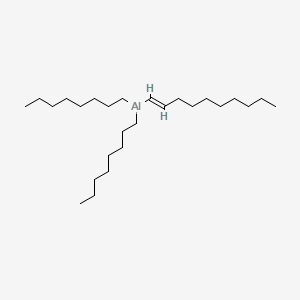
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)
![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)

